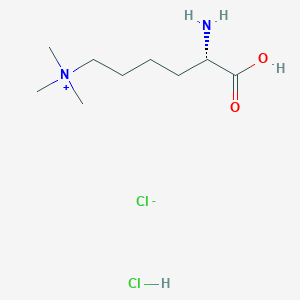

H-Lys(Me)3-OH chloride hydrochloride

Description

Significance of Post-Translational Modifications in Protein Function

Post-translational modifications are covalent processing events that alter the chemical properties of amino acids, thereby influencing the structure and dynamics of a protein. ambeed.com These modifications can occur at any point in a protein's life cycle, from mediating proper folding immediately after translation to activating or inactivating its biological function later on. chempep.com There are over 400 different types of PTMs, including phosphorylation, acetylation, ubiquitination, and methylation, which collectively regulate a myriad of cellular processes such as signal transduction, gene expression, and DNA repair. ambeed.com The study of PTMs is therefore critical to understanding both normal cell biology and the development of diseases like cancer and neurodegenerative disorders. chempep.com

Overview of Lysine (B10760008) Methylation as a Key Epigenetic Mark

Among the various PTMs, lysine methylation stands out as a key regulatory mechanism, particularly in the field of epigenetics. This modification involves the addition of one, two, or three methyl groups to the epsilon-amino group of a lysine residue. nih.gov Unlike other modifications that alter the charge of the amino acid, methylation maintains the positive charge of lysine but increases its size and hydrophobicity. nih.gov This subtle change has profound consequences for protein function, primarily by creating binding sites for other proteins, often referred to as "readers," which can then initiate downstream cellular events.

In the context of epigenetics, lysine methylation on histone proteins is a well-established mechanism for regulating chromatin structure and gene expression. nih.gov Different methylation states (mono-, di-, or trimethylation) on specific histone lysine residues can either activate or repress gene transcription, forming a complex regulatory "histone code." nih.gov For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene transcription, while trimethylation at lysine 9 (H3K9me3) and lysine 27 (H3K27me3) are hallmarks of silent chromatin. nih.gov

Biological Roles of Methylated Lysine Residues beyond Histones

While the role of lysine methylation in histones has been extensively studied, it is now clear that this modification is also widespread on non-histone proteins, where it plays equally critical roles in cellular regulation. glpbio.com Methylation of non-histone proteins can regulate their stability, subcellular localization, and interaction with other proteins, thereby impacting a wide range of cellular pathways. glpbio.com For example, the methylation of the tumor suppressor protein p53 and the transcription factor NF-κB has been shown to modulate their activity and influence cellular responses to stress and inflammation. peptide.com The enzymes responsible for adding and removing these methyl marks, known as lysine methyltransferases (KMTs) and lysine demethylases (KDMs), are often dysregulated in diseases such as cancer, making them important therapeutic targets. glpbio.com

Contextualizing H-Lys(Me)₃-OH Chloride Hydrochloride within Lysine Methylation Research

The study of lysine methylation, both in histones and non-histone proteins, relies heavily on the availability of specific chemical tools. The compound H-Lys(Me)3-OH chloride hydrochloride , also known as Nε,Nε,Nε-Trimethyllysine hydrochloride, is a key reagent in this field of research. scbt.com Its primary significance lies in its role as a precursor for the synthesis of peptides containing trimethylated lysine residues. peptide.comsigmaaldrich.com These synthetic peptides are indispensable for a variety of research applications, including:

Antibody Production: Trimethylated peptides are used as antigens to generate highly specific antibodies that can recognize and bind to trimethylated proteins within cells. These antibodies are crucial for techniques like Western blotting, immunoprecipitation, and immunohistochemistry, which are used to study the distribution and abundance of specific methylation marks.

Biochemical Assays: Synthetic peptides containing trimethyllysine are used as substrates in biochemical assays to study the activity of lysine methyltransferases and demethylases. nih.gov These assays are essential for identifying and characterizing new enzymes involved in lysine methylation and for screening potential drug candidates that can inhibit or activate these enzymes.

Structural Studies: Trimethylated peptides are used in structural biology studies, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, to understand how "reader" proteins recognize and bind to specific methylation marks.

Furthermore, this compound itself can be used as an analytical standard in techniques like mass spectrometry. mtoz-biolabs.com By comparing the mass and fragmentation pattern of a sample to that of the known standard, researchers can confidently identify and quantify the levels of trimethyllysine in biological samples. mtoz-biolabs.com One company, MtoZ Biolabs, offers a specific "H-Lys(Me)-OH Chloride Hydrochloride Salt Analysis Service" that utilizes liquid chromatography-mass spectrometry (LC-MS) for this purpose. mtoz-biolabs.com

The chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₂₁ClN₂O₂ | scbt.com |

| Molecular Weight | 224.73 g/mol | scbt.com |

| CAS Number | 55528-53-5 | scbt.com |

| Appearance | White powder | sigmaaldrich.com |

| Purity | ≥97% (TLC) | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

A closely related compound, Fmoc-Lys(Me)3-OH chloride , is an N-terminally protected form of trimethyllysine that is directly used in solid-phase peptide synthesis (SPPS). sigmaaldrich.com The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for the controlled, stepwise addition of the trimethylated lysine residue at specific positions within a peptide chain. sigmaaldrich.com

| Property | Value | Source |

| Chemical Formula | C₂₄H₃₁ClN₂O₄ | sigmaaldrich.com |

| Molecular Weight | 446.97 g/mol | sigmaaldrich.com |

| CAS Number | 201004-29-7 | sigmaaldrich.com |

| Application | Peptide synthesis | sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.2ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;;/h8H,4-7,10H2,1-3H3;2*1H/t8-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVQKZBZVZOREL-JZGIKJSDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCC(C(=O)O)N.Cl.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCCC[C@@H](C(=O)O)N.Cl.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

H Lys Me ₃ Oh Chloride Hydrochloride: Fundamental Academic Context

Nomenclature and Chemical Classification within Amino Acid Derivatives

H-Lys(Me)₃-OH chloride hydrochloride is a chemically synthesized derivative of the essential amino acid L-lysine. Its systematic IUPAC name is (2S)-2-amino-6-(trimethylazaniumyl)hexanoic acid chloride hydrochloride. The compound is more commonly known in scientific literature by several synonyms, including Nε,Nε,Nε-Trimethyllysine hydrochloride and (Trimethyl)-L-lysine chloride. scbt.comsigmaaldrich.com

Structurally, it is distinguished from its parent amino acid, lysine (B10760008), by the permanent methylation of the epsilon (ε) amino group on the side chain. This modification involves the addition of three methyl groups, which results in a quaternary trimethylammonium group. mdpi.com This quaternary amine carries a permanent positive charge, a key feature influencing its biochemical interactions. mdpi.comnih.gov As a derivative of an L-alpha-amino acid, it retains the characteristic L-configuration at the alpha-carbon. drugbank.com The hydrochloride salt form enhances the compound's solubility in aqueous solutions, facilitating its use in various research applications. smolecule.com

Below is a data table summarizing the key chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | [(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride nih.gov |

| Molecular Formula | C₉H₂₁ClN₂O₂ smolecule.com |

| Molecular Weight | 224.73 g/mol scbt.comsigmaaldrich.comsigmaaldrich.com |

| CAS Number | 55528-53-5 scbt.comsigmaaldrich.comsigmaaldrich.com |

| Synonyms | Nε,Nε,Nε-Trimethyllysine chloride, H-Nε-(trimethyl)-L-lysine chloride scbt.com |

| Classification | L-alpha-amino acid derivative drugbank.com |

Importance of Nε,Nε,Nε-Trimethyllysine in Biochemical Research

Nε,Nε,Nε-Trimethyllysine (TML), the core component of H-Lys(Me)₃-OH chloride hydrochloride, is a molecule of significant interest in biochemical and medical research due to its central roles in two major biological domains: metabolic pathways and epigenetic regulation. mdpi.comnih.gov

Role in Carnitine Biosynthesis: Free TML is the essential precursor for the endogenous biosynthesis of L-carnitine, a vital molecule required for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation and energy production. nih.govwikipedia.orghmdb.ca The primary source of free TML in mammals is the proteolytic degradation of proteins that contain TML residues, such as histones and calmodulin, although it is also available from various dietary sources. nih.govresearchgate.net The biosynthesis of carnitine from TML is a four-step enzymatic pathway. wikipedia.org

The Carnitine Biosynthesis Pathway

| Step | Enzyme | Location | Transformation |

|---|---|---|---|

| 1 | Nε-trimethyllysine hydroxylase (TMLH) | Mitochondria | Nε-trimethyllysine is hydroxylated to 3-hydroxy-Nε-trimethyllysine (HTML). nih.govwikipedia.org |

| 2 | 3-hydroxy-Nε-trimethyllysine aldolase (HTMLA) | Cytosol | HTML is cleaved into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. nih.govwikipedia.org |

| 3 | 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH) | Cytosol | TMABA is oxidized to 4-N-trimethylaminobutyrate (γ-butyrobetaine). nih.govwikipedia.org |

| 4 | γ-butyrobetaine hydroxylase (BBOX) | Cytosol | γ-butyrobetaine is hydroxylated to form L-carnitine. nih.govwikipedia.org |

Role in Epigenetics: Beyond its metabolic role, TML is a critical post-translational modification (PTM) of histone proteins, which are central to the regulation of chromatin structure and gene expression. mdpi.comnih.gov The ε-amino group of lysine residues within histone tails can be mono-, di-, or trimethylated by enzymes called histone lysine methyltransferases (KMTs). mdpi.comnih.gov These methylation states act as "marks" that are recognized by other proteins known as "epigenetic readers". mdpi.comnih.gov The binding of these reader proteins to specific methylation marks, such as trimethylated lysine, can initiate downstream cellular processes, leading to either gene activation or repression. mdpi.comnih.gov For instance, the trimethylation of lysine 27 on histone H3 (H3K27me3) is a well-established mark of repressive chromatin. researchgate.netquora.com The dysregulation of histone methylation is implicated in numerous diseases, including various cancers and inflammatory disorders. mdpi.comnih.gov

Furthermore, TML has been identified as a precursor for the gut microbiota-dependent production of trimethylamine N-oxide (TMAO), a metabolite that has been linked in numerous studies to the progression of cardiovascular diseases. nih.govjci.orgfrontiersin.org

Historical Perspective of its Discovery and Initial Research Applications

The scientific journey of Nε,Nε,Nε-trimethyllysine began with investigations into the biosynthesis of carnitine. Early studies, particularly in the mold Neurospora crassa and later in rats, were pivotal in establishing that lysine was the foundational precursor for carnitine. nih.govcapes.gov.br Through labeling studies, researchers elucidated the key steps of the metabolic pathway, identifying ε-N-trimethyllysine as a crucial intermediate that is subsequently converted to γ-butyrobetaine and finally to carnitine. researchgate.netcapes.gov.br The definitive structural identification of the first metabolite in this pathway, 3-hydroxy-N(6)-trimethyl-lysine, using nuclear magnetic resonance (NMR) spectroscopy, provided concrete evidence for TML's role as the direct precursor. nih.gov

In the realm of protein chemistry and epigenetics, the discovery of methylated lysine residues in histone proteins marked a significant advancement. Initially, this modification was considered a stable, long-lasting mark primarily associated with the formation of silent, condensed chromatin (heterochromatin). nih.gov This perspective suggested that histone methylation was a largely permanent feature.

However, a paradigm shift occurred in 2002 with the discovery of histone Nε-methyllysine demethylases (KDMs), enzymes capable of removing these methyl groups. mdpi.comnih.gov This finding transformed the understanding of histone methylation from a static mark to a dynamic and reversible process. It revealed that, much like other epigenetic modifications such as acetylation, lysine methylation is part of a complex regulatory system that can respond to cellular signals to control gene expression. This discovery opened up new avenues of research into the intricate mechanisms by which cells regulate their genetic information and how disruptions in this process contribute to disease. mdpi.comnih.gov Early analytical chemistry research also focused on developing methods, such as high-performance liquid chromatography (HPLC), to detect and quantify TML in biological fluids like urine, which was essential for studying its metabolism. nih.gov

Advanced Synthetic Methodologies and Chemical Derivatization of H Lys Me ₃ Oh Chloride Hydrochloride

Strategies for the Preparation of H-Lys(Me)₃-OH Chloride Hydrochloride

The creation of H-Lys(Me)₃-OH chloride hydrochloride can be achieved through several synthetic pathways, each with distinct advantages. These methods include solid-phase peptide synthesis (SPPS), solution-phase synthesis, and innovative microwave-assisted techniques for related compounds.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) stands as a cornerstone for the synthesis of peptides containing modified amino acids like trimethylated lysine (B10760008). wikipedia.orgpeptide.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. wikipedia.org The use of Fmoc-Lys(Me)₃-OH chloride is instrumental in SPPS for incorporating the trimethyllysine moiety. This protected amino acid allows for the controlled assembly of the peptide sequence. peptide.comsigmaaldrich.com

The general workflow of SPPS involves:

Attachment of the first amino acid to the resin.

Removal of the temporary N-terminal protecting group (often Fmoc).

Coupling of the next protected amino acid.

Repetition of the deprotection and coupling steps until the desired peptide sequence is achieved.

Cleavage of the completed peptide from the resin and removal of any side-chain protecting groups. wikipedia.org

This modular and efficient approach has been successfully applied to create a variety of peptides for studying biological processes. rsc.org

Solution-Phase Synthetic Routes

While SPPS is highly effective, solution-phase synthesis offers an alternative for the preparation of H-Lys(Me)₃-OH chloride hydrochloride and its derivatives, particularly for larger-scale production or when specific reaction conditions are required that are not compatible with solid supports. One documented multi-step solution-phase synthesis starts from BOC-LYS(ME)2-OH. chemicalbook.com The process involves a series of reactions including the use of N-ethyl-N,N-diisopropylamine in acetonitrile (B52724) and methanol, followed by treatment with sodium hydroxide, and subsequent reactions in dichloromethane (B109758) and aqueous sodium carbonate in 1,4-dioxane. chemicalbook.com

Microwave-Induced Synthesis Techniques for Related Lysine Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. biotage.com In the context of lysine derivatives, microwave irradiation has been utilized to significantly reduce reaction times for the synthesis of poly(ε-lysine)-analogous polymers through click polymerization. nih.gov This method allows for the rapid and efficient creation of complex polymeric structures. nih.gov Additionally, microwave-assisted polycondensation has been employed in the synthesis of L-lysine-derived optically active poly(hydrazide-imide)s. researchgate.net While not directly applied to H-Lys(Me)₃-OH chloride hydrochloride itself in the reviewed literature, these examples highlight the potential of microwave technology to expedite the synthesis of related lysine-based compounds. nih.govresearchgate.net

Incorporation of Protecting Groups: Fmoc-Lys(Me)₃-OH Chloride as a Precursor

The use of protecting groups is fundamental to the successful synthesis of peptides and other complex organic molecules. In the synthesis of peptides containing trimethyllysine, N-alpha-Fmoc-N-epsilon-trimethyl-L-lysine chloride (Fmoc-Lys(Me)₃-OH chloride) is a key precursor. sigmaaldrich.comanaspec.commedchemexpress.comambeed.comchempep.com The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group of the lysine derivative, preventing it from reacting out of turn during peptide synthesis. wikipedia.org This protection is crucial for ensuring the correct sequence and structure of the final peptide.

The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638), without affecting the acid-labile protecting groups that are often used for side chains. csic.es This orthogonality is a key principle of modern peptide synthesis. Fmoc-Lys(Me)₃-OH chloride is commercially available and widely used in Fmoc-based solid-phase peptide synthesis. sigmaaldrich.commedchemexpress.comlookchem.compeptide.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| Fmoc-Lys(Me)₃-OH chloride | 201004-29-7 | C₂₄H₃₁ClN₂O₄ | 446.97 |

| Fmoc-Lys(Me)₂-OH HCl | 252049-10-8 | C₂₃H₂₈N₂O₄ · xHCl | 396.48 (free base) |

Table 1: Properties of Fmoc-protected lysine derivatives used in synthesis. sigmaaldrich.comsigmaaldrich.com

Chemoenzymatic Synthesis Approaches for Lysine Analogs

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to create complex molecules under mild conditions. nih.govacs.org This approach is particularly valuable for the synthesis of polypeptides and lysine analogs. Enzymes, such as papain, can be used to polymerize amino acid esters in an aqueous environment, avoiding the need for side-chain protecting groups. nih.govacs.orgacs.orgnih.gov

A one-pot chemoenzymatic polymerization of L-lysine has been demonstrated, where the C-terminus of lysine is first esterified using hydrochloric acid as a catalyst in ethanol. nih.govacs.org The resulting lysine ester is then polymerized by papain to form poly-L-lysine. This method offers an environmentally friendly and regioselective route to lysine-containing polymers. nih.govacs.org While this specific method produces poly-L-lysine, the principles of chemoenzymatic synthesis are applicable to the creation of a wide range of lysine analogs with specific modifications.

| Enzyme | Monomer | Product | Key Features |

| Papain | L-lysine ethyl ester | Poly-L-lysine | One-pot synthesis, mild conditions, regioselective. nih.govacs.org |

| Papain | L-lysine and L-alanine ethyl esters | Diblock co-oligopeptides | Short reaction time, efficient. acs.orgnih.gov |

Table 2: Examples of Chemoenzymatic Synthesis of Lysine Analogs.

Stereochemical Considerations in Synthesis: L- vs. D-Lysine Derivatives

The stereochemistry of amino acids is a critical factor in their biological activity and the structure of the peptides they form. Most naturally occurring amino acids are in the L-configuration. The synthesis of lysine derivatives must therefore carefully control the stereochemistry to produce the desired enantiomer.

Studies have shown that the preservation of stereochemistry during the synthesis of lysine-based dendritic peptides is dependent on the synthetic methodology, with divergent approaches being preferable. rsc.org The synthesis of both L- and D-lysine derivatives is important for investigating the stereochemical requirements of biological processes. For example, the interaction of epigenetic proteins with histone substrates containing either L- or D-lysine residues has been studied to understand the stereochemical preferences of these enzymes. rsc.org The results indicate that Nε-methyl lysine binding proteins are more tolerant of D-lysine configurations than methyltransferases and demethylases. rsc.org

Furthermore, enzymes that can selectively hydroxylate lysine at specific positions with high stereoselectivity are being discovered and characterized, offering new biocatalytic tools for the synthesis of enantiopure lysine derivatives. nih.govchemrxiv.org The development of stereodivergent synthetic methods, combining techniques like photoredox catalysis and pyridoxal (B1214274) radical biocatalysis, is also expanding the ability to create both L- and D-amino acids. nih.gov

Synthesis of Modified Peptides Containing H-Lys(Me)₃-OH Chloride Hydrochloride Residues

The synthesis of peptides containing post-translationally modified amino acids, such as trimethyllysine, is essential for investigating their roles in biological processes like epigenetics. nih.govnih.gov The incorporation of H-Lys(Me)₃-OH chloride hydrochloride into a peptide sequence is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS). bachem.comnih.gov This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.govbiotage.com The key building block for this process is N-alpha-Fmoc-N-epsilon-trimethyl-L-lysine chloride (Fmoc-Lys(Me₃)⁺-OH Cl⁻). peptide.commerckmillipore.comsigmaaldrich.com

The standard Fmoc SPPS strategy is the predominant method employed for this purpose. merckmillipore.com This approach utilizes the base-labile fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the incoming amino acid. biotage.com The permanent side-chain protecting groups are designed to be stable to the basic conditions used for Fmoc removal and are typically cleaved at the end of the synthesis using a strong acid, which also releases the completed peptide from the solid support. nih.govbiotage.com

The general cycle for extending the peptide chain in Fmoc SPPS consists of two main steps: deprotection and coupling, with washing steps in between to remove excess reagents and by-products. bachem.com

General Steps of an Fmoc SPPS Elongation Cycle

| Step | Procedure | Purpose |

|---|---|---|

| 1. Deprotection | Treatment with a basic solution (e.g., 20% piperidine in DMF or NMP). biotage.comyoutube.com | To remove the N-terminal Fmoc protecting group from the growing peptide chain, exposing a free amine for the next coupling reaction. |

| 2. Washing | Rinsing the resin with a solvent such as DMF or NMP. bachem.comyoutube.com | To completely remove the deprotection reagent and by-products. |

| 3. Coupling | Addition of the next Fmoc-protected amino acid and activating/coupling reagents. bachem.com | To form a new peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the new amino acid. |

| 4. Washing | Rinsing the resin with a solvent such as DMF or NMP. bachem.comyoutube.com | To remove excess activated amino acid and coupling by-products. |

The incorporation of the Fmoc-Lys(Me₃)⁺-OH Cl⁻ residue follows this general procedure but presents unique challenges. Due to the permanent positive charge on the quaternary ammonium (B1175870) of the lysine side chain and potential steric hindrance, the coupling reaction can be inefficient. peptide.compeptide.com Consequently, a double coupling strategy is often required to ensure the reaction goes to completion. peptide.compeptide.com

The activation of the carboxylic acid of the incoming Fmoc-Lys(Me₃)⁺-OH Cl⁻ is achieved using standard coupling reagents. These reagents react with the amino acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the free N-terminal amine of the peptide on the resin. peptide.com

Typical Coupling Protocol for Fmoc-Lys(Me₃)⁺-OH Cl⁻

| Parameter | Details | Research Findings |

|---|---|---|

| Building Block | Fmoc-Lys(Me₃)⁺-OH Cl⁻ sigmaaldrich.com | The commercially available Fmoc-protected trimethyllysine derivative is used directly in SPPS. peptide.commerckmillipore.com |

| Activation/Coupling Reagents | Common reagents include carbodiimides like DIC in combination with an additive like HOBt, or uronium/aminium salts such as HBTU/HATU. peptide.comyoutube.compeptide.com | Standard coupling procedures are generally applicable, but the inherent difficulty may necessitate adjustments. peptide.com For other methylated lysines, using DIC/HOBt under slightly acidic conditions helps prevent side reactions like premature Fmoc deprotection. peptide.commerckmillipore.com |

| Reaction Conditions | The activated amino acid is dissolved in a solvent like DMF or NMP and added to the deprotected resin. The reaction is agitated at room temperature. peptide.com | The coupling efficiency can be low, often requiring a second coupling step to achieve a satisfactory yield. peptide.compeptide.com Completeness of the coupling can be monitored using a qualitative method like the Kaiser test. peptide.comyoutube.com |

| Final Cleavage | After the full peptide sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). biotage.compeptide.com | The Boc group used to protect other amino acid side chains (e.g., Fmoc-Lys(Boc,Me)-OH) is removed during this final TFA cleavage step. peptide.com |

Following the complete synthesis and cleavage from the solid support, the crude peptide containing the H-Lys(Me)₃-OH residue is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biochemical and Molecular Interactions of H Lys Me ₃ Oh Chloride Hydrochloride

Recognition by Methyllysine-Specific Binding Proteins (Readers)

The permanent positive charge and increased van der Waals radius of the trimethyllysium group are key features for its specific recognition by various protein modules, often referred to as "readers". nih.gov These reader domains typically utilize an "aromatic cage"—a pocket formed by aromatic amino acid residues—to engage in cation−π interactions with the quaternary trimethylammonium group. nih.govnih.gov

Interactions with Plant Homeodomain (PHD) Fingers

Plant Homeodomain (PHD) zinc fingers are a significant family of reader proteins that recognize different lysine (B10760008) methylation states. nih.govnih.gov These domains are characterized by a globular fold stabilized by a Cys4-His-Cys3 motif that chelates two zinc ions. nih.gov A crucial feature for binding trimethyllysine is the presence of an aromatic cage within the PHD finger structure. nih.govnih.gov

Research has shown that the noncanonical PHD finger within the RAG-2 protein, a component of the V(D)J recombinase, binds specifically to histone H3 that is di- or trimethylated at lysine 4 (H3K4me3). nih.gov This interaction is critical for efficient antigen-receptor gene rearrangement. nih.gov Mutation of a conserved tryptophan in the RAG-2 PHD finger was found to eliminate its binding to H3K4me3, underscoring the importance of the aromatic cage in this recognition process. nih.gov

| Reader Domain | Target Modification | Key Structural Feature | Biological Significance |

| RAG-2 PHD Finger | H3K4me2/H3K4me3 | Noncanonical PHD with aromatic cage | Promotes efficient V(D)J recombination nih.gov |

| General PHD Fingers | Various lysine methylation states | Globular fold with Cys4-His-Cys3 zinc-chelating motif and aromatic cage | Transcriptional regulation nih.govnih.gov |

Binding by YEATS Domains

The YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain is an evolutionarily conserved module found in proteins associated with chromatin remodeling and transcription. nih.govebi.ac.uk Extensive research has identified the YEATS domain as a novel reader module for acetyllysine, not trimethyllysine. ebi.ac.uknih.gov

Structural and biochemical studies have demonstrated that the YEATS domains of proteins like AF9 and Taf14 bind with high specificity to acetylated histone H3, particularly at lysine 9 (H3K9ac). nih.govnih.gov The recognition mechanism involves a unique serine-lined aromatic "sandwiching" cage that accommodates the acetyllysine. nih.gov This interaction is distinct from the binding mechanisms of other known acetyllysine readers like bromodomains. nih.govnih.gov This binding links histone acetylation to the recruitment of other enzymes, such as the DOT1L methyltransferase, which then methylates H3K79, a mark of active transcription. nih.gov While the user's outline specifies this section, current scientific literature strongly indicates that YEATS domains are readers of acylation, with no significant evidence presented in the search results for direct, specific binding to trimethyllysine. nih.govebi.ac.uknih.gov

Role of Specific Protein Domains in Modulating Recognition

The specificity and functional outcome of trimethyllysine recognition are often modulated by the presence of other protein domains within the same polypeptide chain. nih.gov The interplay between different domains allows for a "combinatorial readout" of multiple histone modifications, leading to a more nuanced regulatory response. nih.gov

For instance, the demethylase PHF8 contains both a PHD finger that binds H3K4me3 (a mark of active transcription) and a Jumonji (JmjC) domain that demethylates H3K9me2 (a repressive mark). nih.gov The simultaneous binding of the PHD finger to H3K4me3 significantly enhances the demethylase activity of the JmjC domain on H3K9me2 on the same histone tail. This is due to the protein adopting a bent conformation that allows both domains to engage their respective targets. nih.gov In contrast, a similar protein, KIAA1718, adopts an extended conformation where the binding of its PHD to H3K4e3 prevents its JmjC domain from accessing H3K9me2. nih.gov

Other domains also contribute to this regulatory complexity. PWWP domains, for example, can bind to H3K36me3 and also interact with DNA. nih.gov Similarly, tandem Tudor domains in the protein Spindlin1 can recognize H3K4me3 alone or simultaneously engage both H3K4me3 and asymmetrically dimethylated arginine 8 (H3R8me2a), demonstrating a capacity for reading complex modification patterns. nih.gov

Substrate for Lysine Demethylases (KDMs)

H-Lys(Me)₃-OH is a substrate for a major class of histone lysine demethylases (KDMs), specifically the Jumonji C (JmjC) domain-containing family. nih.govnih.gov These enzymes catalyze the removal of methyl groups from lysine residues, playing a vital role in the dynamic regulation of histone methylation. nih.gov

Mechanistic Studies of Demethylation Processes

The JmjC family of KDMs are non-heme iron (Fe²⁺) and 2-oxoglutarate (2OG) dependent oxygenases. nih.govnih.gov The catalytic mechanism proceeds through an oxidative process. nih.gov It begins with the sequential binding of 2OG, the methylated lysine substrate, and dioxygen to the enzyme's active site. nih.gov This is followed by the oxidative decarboxylation of 2OG to produce succinate (B1194679) and carbon dioxide. nih.govnih.gov

This reaction generates a highly reactive Fe(IV)-oxo intermediate. nih.gov This intermediate then hydroxylates the N-methyl group of the trimethyllysine substrate. nih.gov The resulting hemiaminal species is unstable and fragments, releasing the demethylated lysine residue and formaldehyde. nih.gov

| Enzyme Family | Cofactors | Key Intermediate | Products |

| JmjC Lysine Demethylases (KDMs) | Fe(II), 2-Oxoglutarate, O₂ | Fe(IV)-oxo | Demethylated lysine, Formaldehyde, Succinate, CO₂ nih.govnih.gov |

Investigations into Enzyme-Substrate Specificity

The substrate specificity of KDMs is complex, involving both site-specificity (which lysine residue) and degree-specificity (mono-, di-, or trimethyl). nih.gov Structural studies of the JMJD2 subfamily, also known as the KDM4s, reveal how this is achieved. nih.govnih.gov

The KDM4A enzyme, for instance, shows a preference for trimethylated substrates over di- or monomethylated ones. nih.gov Its active site is structured to sequester a trimethylated lysine in the correct position for catalysis, while a monomethylated lysine cannot be properly positioned. nih.gov Crystal structures of KDM4A in complex with a trimethylated histone H1.4 peptide (H1.4K26me3) show a binding geometry similar to that for its well-known H3K9me3 substrate, and the demethylation efficiency is also comparable. nih.gov All members of the KDM4 subfamily (KDM4A-D) are capable of demethylating H1.4K26me3. nih.gov

Precursor or Analog in Lysine Methyltransferase (KMT) Assays

H-Lys(Me)₃-OH and its derivatives are instrumental in the study of lysine methyltransferases (KMTs), the enzymes responsible for catalyzing the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to lysine residues on protein substrates. tandfonline.comdomainex.co.uk These enzymes play a pivotal role in epigenetics by modifying histones, thereby regulating gene expression. domainex.co.ukoup.com The precise activity and substrate specificity of KMTs are often investigated using biochemical assays where analogs of the natural substrate are crucial. domainex.co.uknih.gov

Methyl-lysine analogs (MLAs) can be chemically installed into recombinant proteins, providing a powerful tool to investigate the biochemical mechanisms by which lysine methylation influences chromatin structure and function. nih.gov In KMT assays, peptides containing lysine or its analogs are tested as substrates for specific methyltransferases. nih.gov For instance, studies have examined the efficiency of KMTs like SUV39H1, G9a, and GLP in methylating peptides that contain not only natural lysine but also geometrically constrained lysine analogs. nih.govrsc.org Such experiments reveal the tolerance of the enzyme's active site for structural variations in the substrate side chain. rsc.orgnih.gov

The results from these assays are often quantitative, comparing the kinetic parameters of the enzymatic reaction for different substrates. For example, the methyltransferase G9a and its homolog GLP have been shown to catalyze the methylation of various lysine analogs, with a clear preference order, while the monomethyltransferase SETD8 exhibits a more restricted substrate scope. rsc.org These findings are critical for understanding how KMTs achieve specificity and for the development of small-molecule inhibitors that could serve as therapeutic agents by targeting these enzymes. domainex.co.uknih.gov

Table 1: Examples of Lysine Analogs Used in KMT Assays

| Analog Name | Abbreviation | Use in KMT Assays | Research Focus | Reference |

|---|---|---|---|---|

| Aminoethylcysteine | KC | Substrate for methylation by KMTs like SUV39H1. nih.gov | To test if the analog is functionally similar to natural lysine in enzymatic reactions. nih.gov | nih.gov |

| (E)-alkene lysine analog | KE | Substrate for methylation by G9a, GLP, and SETD8. rsc.org | To study the effect of geometric constraints on KMT activity. rsc.org | rsc.org |

| (Z)-alkene lysine analog | KZ | Substrate for methylation by G9a and GLP. rsc.org | To study the effect of geometric constraints on KMT activity. rsc.org | rsc.org |

| Alkyne lysine analog | Kyne | Substrate for methylation by G9a and GLP. rsc.org | To study the effect of geometric constraints on KMT activity. rsc.org | rsc.org |

Hydrogen Bonding Dynamics Involving Lysine Derivatives

The ε-amino group of lysine allows it to participate in a variety of biomolecular interactions, including hydrogen bonding, salt bridges, and cation–π interactions. nih.gov The methylation of this group, particularly to the trimethylated state (Kme3) found in H-Lys(Me)₃-OH, alters its biophysical properties. nih.gov Trimethyllysine carries a permanent positive charge in its quaternary trimethylammonium group, which influences its interaction profile. nih.gov

Furthermore, the recognition of methylated lysine by "reader" proteins, which contain domains like chromodomains, PHD fingers, and Tudor domains, is a highly specific process governed by a combination of interactions. oup.comnih.gov These reader domains often possess an "aromatic cage" that engages the methylated lysine. oup.compnas.org While cation-π interactions between the positively charged trimethylammonium group and the aromatic residues of the cage are critical, hydrogen bonding also contributes to the specificity and stability of the complex. nih.govnih.gov For example, quantum chemical analyses have been used to compare the intermolecular bonding in complexes of reader domains with trimethyllysine and its analogs, revealing subtle differences in hydrogen bonding distances and energies that fine-tune the interaction. nih.gov Studies on poly-L-lysine have also shown that hydration can lead to the formation of "ionic fluid" phases where flexible side chains establish hydrogen bonds with surrounding molecules. researchgate.net

Influence on Protein Folding and Stability in the Context of Methylation

The trimethylation of lysine, resulting in a derivative like H-Lys(Me)₃-OH, introduces a permanent positive charge and increases the hydrophobicity of the side chain, which can influence local and global protein conformation. nih.gov Research using global methylation inhibitors, such as 3-Deazaneplanocin A (DZNep), has provided direct evidence for the role of methylation in protein stability. mdpi.com Treatment of cells with DZNep resulted in altered thermal stability for 135 proteins, more than half of which were previously reported to be methylated on lysine residues. mdpi.com This study identified 91 proteins that were thermally stabilized and 44 that were destabilized upon inhibition of methylation, demonstrating that the effect of methylation on stability is context-dependent and not uniform. mdpi.com

The functional consequences of these stability changes are significant. For instance, the methylation of the tumor suppressor protein p53 by the KMT SETD7 leads to its enhanced nuclear stability and transcriptional activity. oup.com Similarly, the methylation of calmodulin at lysine 115 has been shown to directly impact its function in activating NAD kinase. northwestern.edu These examples underscore that lysine methylation is a dynamic regulatory mechanism that fine-tunes protein function in part by modulating protein stability. oup.comnih.gov

Table 2: Proteins with Altered Thermal Stability upon Methylation Inhibition

| Stability Change | Number of Proteins Identified | Implication | Reference |

|---|---|---|---|

| Stabilized | 91 | Loss of methylation leads to a more stable protein structure under thermal stress. | mdpi.com |

| Destabilized | 44 | Loss of methylation leads to a less stable protein structure under thermal stress. | mdpi.com |

Role of H Lys Me ₃ Oh Chloride Hydrochloride in Epigenetics and Chromatin Biology

Impact on Chromatin Structure and Dynamics

Histone lysine (B10760008) trimethylation is a key determinant of chromatin architecture, influencing its compaction and accessibility to the transcriptional machinery. The specific impact on chromatin structure is highly dependent on which lysine residue is modified.

H3K4me3 (Trimethylation of Lysine 4 on Histone H3): This mark is strongly associated with euchromatin, which is a loosely packed form of chromatin that allows for active gene transcription. wikipedia.orguni-muenchen.de The presence of H3K4me3 at gene promoters helps to create a transcriptionally permissive environment. wikipedia.orgoup.com It facilitates the recruitment of chromatin remodeling complexes, such as the NURF complex, which further open up the chromatin structure, making the DNA more accessible to transcription factors. wikipedia.org Studies have shown a correlation between the presence of H3K4me3, increased chromatin accessibility, and active gene transcription. nih.govnih.gov However, it's noteworthy that in some cellular contexts, like neonatal naïve CD4+ T cells, H3K4me3 can be associated with closed chromatin, indicating a more complex regulatory role. nih.gov

H3K9me3 (Trimethylation of Lysine 9 on Histone H3): In stark contrast to H3K4me3, H3K9me3 is a hallmark of heterochromatin, a tightly packed form of chromatin associated with transcriptional repression. nih.govnih.govcapes.gov.br This modification is crucial for silencing gene expression in specific regions of the genome, including repetitive elements and lineage-inappropriate genes, thereby helping to maintain genome stability and cell identity. nih.govnih.gov The formation of heterochromatin involves the binding of proteins like HP1 (Heterochromatin Protein 1) to H3K9me3, which then promotes the condensation of chromatin, making it largely inaccessible to the transcriptional machinery. youtube.com This repressive state is not always permanent and can be dynamically regulated during development and cell fate transitions. seattlechildrens.org

H3K27me3 (Trimethylation of Lysine 27 on Histone H3): This mark is also associated with transcriptional repression and is a key component of facultative heterochromatin, which involves the silencing of specific genes in a cell-type-dependent manner. oup.comnih.govnih.gov H3K27me3 is deposited by the Polycomb Repressive Complex 2 (PRC2) and is involved in long-term gene silencing, which is essential for proper development and cell differentiation. oup.comnih.govnih.gov The presence of H3K27me3 can lead to chromatin compaction and the establishment of repressive domains that can span large genomic regions. nih.govpnas.org

H3K36me3 (Trimethylation of Lysine 36 on Histone H3): This modification is typically found within the bodies of actively transcribed genes. wikipedia.orgelifesciences.org Rather than directly promoting transcription initiation, H3K36me3 is thought to play a role in preventing aberrant transcription from cryptic start sites within the gene body. nih.govnih.gov It does so by recruiting histone deacetylase complexes that help to maintain a repressive chromatin state behind the elongating RNA polymerase II. nih.govnih.gov

H3K79me3 (Trimethylation of Lysine 79 on Histone H3): While less studied than the other marks, H3K79 trimethylation is also associated with actively transcribed regions of the genome.

A summary of the impact of different histone lysine trimethylations on chromatin is provided in the table below.

| Histone Mark | Typical Location | Chromatin State | Functional Consequence |

| H3K4me3 | Gene Promoters | Euchromatin (Open) | Transcriptional Activation |

| H3K9me3 | Repetitive Regions, Pericentromeric Heterochromatin | Heterochromatin (Closed) | Transcriptional Repression, Genome Stability |

| H3K27me3 | Developmental Genes, Facultative Heterochromatin | Heterochromatin (Closed) | Transcriptional Repression, Cell Fate decisions |

| H3K36me3 | Gene Bodies | Euchromatin (within active genes) | Suppression of Cryptic Transcription |

| H3K79me3 | Gene Bodies | Euchromatin (within active genes) | Transcriptional Elongation |

Regulation of Gene Expression and Transcriptional Programs

The trimethylation of specific lysine residues on histones serves as a sophisticated code for regulating gene expression. This regulation is achieved through the recruitment of specific proteins that can either activate or repress transcription.

A key mechanism of gene silencing involves the Polycomb Repressive Complex 2 (PRC2), which catalyzes the trimethylation of H3K27. oup.comnih.gov This H3K27me3 mark is a powerful signal for transcriptional repression and is essential for silencing developmental genes in embryonic stem cells, thereby maintaining their pluripotency. pnas.org During differentiation, the removal of this mark from specific genes allows for their expression and the establishment of a particular cell lineage.

The repressive effect of H3K27me3 is mediated by the recruitment of other protein complexes, such as Polycomb Repressive Complex 1 (PRC1), which recognizes the H3K27me3 mark. nih.gov PRC1 then further modifies chromatin, for instance by ubiquitinating histone H2A, which contributes to chromatin compaction and stable gene silencing. nih.gov H3K27me3-rich regions can function as silencers, looping over long distances to repress target gene expression. researchhub.comscispace.combiorxiv.org This long-range interaction highlights the complex three-dimensional organization of the genome in gene regulation. Furthermore, there is evidence of a cooperative mechanism between H3K27me3 and H3K9me3 in maintaining a silenced state at certain genomic loci. nih.gov

In contrast to the repressive roles of H3K9me3 and H3K27me3, other trimethylation marks are associated with active transcription.

Transcription Initiation: H3K4me3 is highly enriched at the transcription start sites (TSS) of active genes and is considered a hallmark of transcription initiation. wikipedia.orgoup.comnih.gov Its presence is strongly correlated with gene expression levels. oup.com H3K4me3 facilitates the recruitment of the transcriptional machinery, including RNA Polymerase II, and other factors necessary for initiating transcription. wikipedia.orgbiorxiv.org While the direct instructive role of H3K4me3 in activating transcription is still debated, with some studies suggesting it may be a consequence of transcription rather than a primary cause, its association with active promoters is undeniable. nih.govwesleyan.edu

Transcription Elongation: Once transcription is initiated, H3K36me3 plays a crucial role during the elongation phase. wikipedia.orgelifesciences.org This mark is deposited along the body of actively transcribed genes by methyltransferases that associate with the elongating RNA polymerase II complex. nih.gov A primary function of H3K36me3 is to ensure the fidelity of transcription by preventing the initiation of transcription from cryptic start sites within the gene. nih.govnih.gov It achieves this by recruiting histone deacetylase complexes, which remove acetyl groups and restore a more repressive chromatin state in the wake of the polymerase, thus preventing spurious transcription. nih.govnih.gov

The distinct roles of these trimethylation marks in different phases of transcription are summarized below.

| Histone Mark | Transcriptional Phase | Primary Role |

| H3K4me3 | Initiation | Recruitment of transcriptional machinery, establishment of a permissive chromatin environment |

| H3K36me3 | Elongation | Suppression of cryptic transcription, ensuring transcriptional fidelity |

Interplay with Other Histone Modifications (e.g., Acetylation)

The regulation of gene expression by histone modifications is not governed by a single mark in isolation but rather by the complex interplay and "crosstalk" between different modifications. The combination of modifications on a histone tail can have synergistic or antagonistic effects, creating a nuanced regulatory landscape.

A significant example of this crosstalk is the relationship between histone lysine trimethylation and histone acetylation, another key activating mark. Histone acetyltransferases (HATs) are the enzymes responsible for adding acetyl groups to lysine residues.

H3K4me3 and HATs: There is a strong positive correlation between the presence of H3K4me3 and histone H3 acetylation at active gene promoters. nih.govresearchgate.net The NuA3 HAT complex in yeast, for instance, contains a subunit that specifically recognizes H3K4me3, and this interaction is important for the recruitment of NuA3 to chromatin. nih.gov This suggests a model where H3K4me3 acts as a docking site for HATs, leading to subsequent acetylation of histones and further reinforcement of a transcriptionally active chromatin state. nih.gov More recent research has even suggested that H3 acetylation can, in turn, make the H3 tail more accessible for methylation by enzymes like MLL1, which is responsible for H3K4me3. biorxiv.org

H3K36me3 and HATs: The NuA3 HAT complex in yeast also contains a subunit that binds to H3K36me3, indicating that this mark, found in the body of active genes, can also recruit HAT activity. nih.gov

The interplay between different histone modifications can be either cooperative (synergistic) or oppositional (antagonistic).

Synergistic Effects: The co-occurrence of H3K4me3 and H3 acetylation at active promoters is a prime example of a synergistic relationship, where both marks contribute to a transcriptionally permissive state. nih.gov Another example is the finding that ectopic introduction of H3K27 acetylation can lead to the enrichment of H3K4me3 and transcriptional activation. nih.gov

Antagonistic Effects: Conversely, some histone modifications are mutually exclusive. For instance, H3K27me3, a repressive mark, is generally found in genomic regions that are devoid of the activating marks H3K4me3 and H3K36me3. nih.gov Similarly, H3K36me3 is involved in recruiting histone deacetylase complexes, which remove the activating acetylation marks, thereby antagonizing the process of transcription initiation within the gene body. nih.gov Furthermore, histone H3 acetylation has been shown to negatively regulate the activity of the Jhd2 demethylase, which removes H3K4me3. nih.gov This suggests a mechanism where acetylation helps to maintain the H3K4me3 mark at active genes.

The intricate crosstalk between histone trimethylation and other modifications like acetylation highlights the complexity of the "histone code" in regulating gene expression.

Applications in Reconstitution of Modified Chromatin and Nucleosomes

The study of how specific histone modifications influence chromatin structure and function is often complicated by the heterogeneous nature of modifications present in histones isolated from cells. To overcome this, researchers utilize in vitro reconstitution systems that employ synthetic or recombinant histones with defined modifications. H-Lys(Me)₃-OH chloride hydrochloride, as a stable analog of trimethylated lysine, is a critical tool in this approach, enabling the generation of homogeneously modified nucleosomes and chromatin templates for detailed biochemical and structural analysis. nih.govnih.gov

The primary method for incorporating this analog is through a chemical strategy known as the methyl-lysine analog (MLA) strategy. nih.gov This technique involves expressing recombinant histone proteins in E. coli, where a cysteine residue is introduced at the specific site intended for methylation via site-directed mutagenesis. This cysteine residue is then chemically alkylated to produce a stable mimic of monomethylated, dimethylated, or trimethylated lysine. nih.govnih.gov This approach is cost-effective and allows for the production of large quantities of specifically modified histones necessary for structural and functional studies. nih.gov

Once the histone is modified with the trimethyllysine analog, it is purified and combined with the other three core histones (H2A, H2B, and either H3 or H4, depending on which was modified) under denaturing conditions. nih.gov The histone octamer is then refolded by dialysis into a high-salt buffer. nih.gov Subsequently, this modified octamer is mixed with a specific DNA sequence, such as the widely used Widom 601 sequence which ensures strong positioning, and reconstituted into nucleosomes by gradually decreasing the salt concentration. nih.govnih.gov The resulting population of nucleosomes is homogenous, with the trimethyllysine analog at a precise, predetermined location.

These reconstituted nucleosomes serve as powerful substrates for dissecting the downstream consequences of specific histone methylation events. Research using this methodology has yielded significant insights into several areas of chromatin biology.

Detailed Research Findings from Reconstituted Systems:

Structural Biology: The use of methyl-lysine analogs has been instrumental in solving crystal structures of modified nucleosomes. For instance, the structure of a nucleosome containing a trimethyllysine analog at histone H4, lysine 20 (H4K20me3) was determined using this method. nih.gov The comparison with its unmodified counterpart revealed only minor conformational changes in the local protein structure, validating that the analog is a faithful structural mimic. nih.gov

Effector Protein Binding: Reconstituted nucleosomes are used as bait in binding assays to identify and characterize "reader" proteins that recognize specific methylation marks. It has been demonstrated that these methyl-lysine analogs are functionally similar to their natural counterparts in binding assays. nih.gov For example, reconstituted chromatin containing H3K9 methylation was shown to recruit the heterochromatin protein 1 (HP1), a key event in the formation of repressive heterochromatin. nih.gov

Enzymatic Activity: The functional similarity of these analogs is further tested by using them as substrates in enzymatic reactions. Peptides and histones containing methyl-lysine analogs have been examined as substrates for histone methyltransferases, such as SUV39H1, which specifically methylates H3K9. nih.gov This provides a stringent test of how well the analog mimics the natural residue within an enzyme's active site. nih.gov

Transcriptional Regulation: A primary application is to determine the direct effect of a specific modification on transcription. In one study, chromatin reconstituted with histones containing methylated H3K9 was shown to repress transcription, but only when the reader protein HP1β was also present. nih.gov In another example, nucleosomes reconstituted with an analog of H3K36 trimethylation were used to show that this mark alone does not increase the unwrapping of DNA from the histone core. acs.org Instead, it facilitates transcription factor binding by recruiting specific reader domains that then increase DNA site exposure. acs.org

The tables below summarize the comparative properties of methyl-lysine analogs and their applications in research.

Table 1: Comparison of Natural Trimethyllysine and Cysteine-Derived Analog

| Feature | Natural Trimethyllysine | Methyl-Lysine Analog (MLA) | Citation(s) |

| Chemical Structure | ε-trimethylammonium group on a lysine side chain. | Thioether linkage resulting from alkylation of a cysteine side chain. | nih.govnih.gov |

| Side-Chain Length | Standard lysine side-chain length. | Slightly increased side-chain length (~0.3 Å) due to the C-S bond. | nih.gov |

| Bond Angle | Standard C-N-C bond angles. | More compressed C-S-C bond angle (~12° difference). | nih.gov |

| Biochemical Recognition | Recognized by specific antibodies and reader domain proteins. | Generally recognized by the same antibodies and reader domains. | nih.gov |

| Enzymatic Substrate | Natural substrate for demethylases. | Can serve as a substrate for modifying enzymes, providing a stringent test of similarity. | nih.gov |

| Stability | Subject to enzymatic removal (demethylation). | Chemically stable and not subject to enzymatic demethylation. | nih.gov |

Table 2: Research Applications of Reconstituted Nucleosomes with Trimethyllysine Analogs

| Histone Mark Studied (Analog) | Research Question | Key Finding | Citation(s) |

| H4K₂₀me₃ | What is the structural impact of H4K20 trimethylation on the nucleosome? | The analog caused only small changes in the conformation of adjacent residues, validating its use in structural studies. | nih.gov |

| H3K₉me₃ | How does H3K9 methylation lead to transcriptional repression? | H3K9me3 acts as a signal for the recruitment of the reader protein HP1β, which is required to establish repression. | nih.gov |

| H3K₉me₃ | Are methyl-lysine analogs suitable substrates for histone methyltransferases? | Peptides bearing lysine analogs were successfully used as substrates for the Lys9-specific methyltransferase SUV39H1. | nih.gov |

| H3K₃₆me₃ | Does H3K36 trimethylation directly cause DNA unwrapping from the nucleosome? | The H3K36me3 mark alone does not enhance nucleosome unwrapping but promotes transcription factor binding through a reader protein. | acs.org |

Advanced Research Applications and Analytical Methodologies Utilizing H Lys Me ₃ Oh Chloride Hydrochloride

Use in Chemical Probe Development for Epigenetic Research

The reversible methylation of lysine (B10760008) residues on histone tails is a critical post-translational modification (PTM) that dictates chromatin structure and gene expression. wikipedia.orgnih.gov Proteins known as "readers" recognize specific methylation states (mono-, di-, or trimethylation) and recruit effector complexes that mediate downstream biological outcomes. nih.govnih.gov Understanding these interactions is a primary goal in epigenetic research.

H-Lys(Me)₃-OH serves as a fundamental building block for chemical probes designed to investigate and modulate the function of these reader domains. nih.gov By incorporating this trimethyllysine mimic into small molecules or peptidomimetics, researchers can create high-affinity ligands that target the specific aromatic "cages" within reader proteins that are responsible for recognizing the trimethyllysine mark. nih.gov These probes are essential for:

Target Validation: Establishing a clear link between a specific reader protein and its biological function in cellular processes. nih.gov

Structural Elucidation: Facilitating the co-crystallization of reader domains with their ligands, providing high-resolution insights into the molecular basis of recognition.

Functional Modulation: Acting as inhibitors or antagonists to disrupt native protein-protein interactions, allowing for the study of the consequences of blocking a specific epigenetic signaling pathway. nih.gov

Efforts in this area have led to the development of selective chemical probes for various reader families, including chromodomains and plant homeodomains (PHD), enabling a more profound understanding of their roles in health and disease. nih.govnih.gov

Development of Peptide-Based Libraries for Screening Assays

Peptide libraries are powerful tools for discovering novel ligands for protein targets. youtube.com The synthesis of peptide libraries incorporating H-Lys(Me)₃-OH allows for the high-throughput screening of potential inhibitors or binding partners for epigenetic reader domains. peptide.com These libraries consist of a multitude of peptide sequences where the trimethylated lysine is systematically placed at different positions, surrounded by varied amino acid residues.

The process involves solid-phase peptide synthesis, where Fmoc-Lys(Me)₃-OH chloride is used as the key reagent to introduce the trimethyllysine modification at specific points in the peptide chain. peptide.comsigmaaldrich.com These libraries are then used in screening assays, such as fluorescence polarization or enzyme-linked immunosorbent assays (ELISA), to identify "hit" peptides that bind with high affinity and selectivity to a target reader protein.

Key findings from such screening approaches include:

The identification of peptidomimetic inhibitors for previously untargeted Tudor domains and chromodomains. nih.gov

The discovery that modifications to the peptide backbone or flanking residues can significantly enhance binding affinity and selectivity for a particular reader domain.

The development of solubilizing tags containing trimethyllysine to improve the handling and preparation of otherwise hydrophobic peptides for research applications. rsc.org

These peptide-based screening assays are crucial for the initial stages of drug discovery, providing lead compounds that can be further optimized into potent and selective therapeutic agents targeting epigenetic pathways.

Analytical Techniques for Characterization and Quantification in Research Settings

A suite of sophisticated analytical techniques is employed to characterize H-Lys(Me)₃-OH chloride hydrochloride, both as a pure substance and within complex biological matrices. These methods are essential for verifying its incorporation into probes and peptides and for quantifying its effects in research settings.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Lysine Methylation

Liquid chromatography-mass spectrometry (LC-MS) is considered the gold standard for the identification and quantification of histone PTMs, including lysine methylation. mdpi.com This powerful technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. nih.govnih.gov

The typical workflow for analyzing proteins for lysine methylation involves several key steps:

Protein Digestion: Proteins are extracted from cells or tissues and enzymatically digested, most commonly with trypsin, to generate a complex mixture of smaller peptides. nih.gov

Peptide Enrichment: To detect low-abundance methylated peptides, an enrichment step is often performed. This frequently involves immunoprecipitation using antibodies that specifically recognize monomethyl-, dimethyl-, or trimethyllysine. nih.gov

LC Separation: The peptide mixture is injected into an HPLC system, where peptides are separated based on their physicochemical properties, typically hydrophobicity, using a reversed-phase column. nih.gov Acetylated or methylated peptides are generally more hydrophobic and thus elute later than their unmodified counterparts. nih.gov

MS/MS Analysis: As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and analyzed by a mass spectrometer. nih.gov In tandem mass spectrometry (MS/MS), specific peptide ions are selected, fragmented, and their fragment ions are measured. nih.gov The resulting fragmentation pattern provides sequence information and confirms the precise location of the methylation site. nih.govnih.gov

High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, can distinguish trimethylation from other modifications with similar nominal masses, like acetylation, ensuring accurate identification. nih.gov For quantitative studies, stable isotope labeling by amino acids in cell culture (SILAC) can be integrated into the workflow to allow for the precise relative quantification of methylation levels between different sample conditions. nih.gov

| Parameter | Description | Common Method/Instrument | Reference |

|---|---|---|---|

| Sample Preparation | Protein extraction, digestion into peptides. | Trypsin digestion, S-Trap processing. | nih.govnih.gov |

| Enrichment | Isolation of methylated peptides from the complex mixture. | Immunoprecipitation with pan-specific anti-methyl-lysine antibodies. | nih.gov |

| Separation | Chromatographic separation of peptides. | Reversed-phase HPLC (RP-HPLC). | nih.gov |

| Detection | Identification and fragmentation of peptides. | ESI-MS/MS on Orbitrap or Q-TOF mass spectrometers. | mdpi.comnih.gov |

| Quantification | Measurement of relative or absolute abundance. | Stable Isotope Labeling (SILAC), Label-Free Quantification. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining the three-dimensional structure and dynamics of peptides and proteins in solution, which closely mimics their natural environment. nmims.edu For peptides containing H-Lys(Me)₃-OH, NMR provides invaluable data on their conformation and interaction with target molecules. nih.govnih.gov

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized:

1D ¹H NMR: Provides a general fingerprint of the peptide. The chemical shifts of protons, particularly the amide protons, can give initial indications of secondary structure and conformational changes upon binding to a target. chemrxiv.orgspectralservice.de

2D NMR (COSY, TOCSY, NOESY): These experiments are crucial for detailed structural analysis. nmims.edu

TOCSY (Total Correlation Spectroscopy) is used to identify the complete spin systems of individual amino acid residues. chemrxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space (typically <5 Å), providing distance constraints that are used to calculate the 3D structure of the peptide. nmims.edu It is also instrumental in mapping the binding interface between the trimethyllysine-containing peptide and its protein target. nih.gov

¹³C NMR is also highly valuable, as demonstrated in the structural identification of 3-hydroxy-N⁶-trimethyl-lysine, a metabolite of trimethyllysine. nih.gov The distinct chemical shifts of the carbon atoms in the trimethylated lysine side chain provide unambiguous confirmation of the modification and can report on the local chemical environment. nih.govspectralservice.de

Spectroscopic Methods for Monitoring Interactions (e.g., UV-Vis, FTIR)

Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are versatile methods for monitoring the interactions between a trimethyllysine-containing peptide and its binding partner. nih.gov These techniques detect changes in the electronic structure and vibrational modes of the molecules upon complex formation.

UV-Visible Spectroscopy: While the peptide bond itself has a characteristic absorbance around 200-220 nm, changes in the absorption spectra of aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine) within a protein target can be monitored. nih.gov If the binding of a trimethyllysine peptide alters the environment of these aromatic residues in the binding pocket, a shift in the UV-Vis spectrum can be observed and used to quantify the binding affinity.

FTIR Spectroscopy: This technique is particularly sensitive to changes in protein secondary structure. nih.gov The amide I band (arising from C=O stretching of the peptide backbone) is a key diagnostic region. nih.gov When a trimethyllysine peptide binds to a protein, it can induce conformational changes that are reflected as shifts in the position and shape of the amide I band, providing evidence of the interaction and its impact on the protein's structure. researchgate.net

X-ray Diffraction and Crystallography for Molecular Structure Elucidation

X-ray crystallography provides the most detailed, atomic-level view of molecular structures. To understand precisely how a reader domain recognizes trimethyllysine, researchers co-crystallize the target protein with a peptide containing the H-Lys(Me)₃-OH modification. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate a three-dimensional electron density map of the complex.

This map reveals:

The exact conformation of the peptide when bound to the protein.

The specific amino acid residues in the protein's binding pocket that interact with the trimethyllysine.

The nature of the intermolecular forces involved, such as cation-π interactions between the positively charged trimethylammonium group and aromatic residues (e.g., Tryptophan, Tyrosine) in the reader domain, as well as hydrogen bonds and van der Waals contacts. nih.gov

An example is the structural elucidation of enzymes that interact with trimethyllysine, where crystallographic data has been used to identify key active site residues and the binding mode of the substrate. nih.gov This information is fundamental for structure-based drug design, enabling the rational optimization of inhibitors with improved potency and selectivity.

Methodologies for Studying Protein-Protein and Protein-DNA Interactions

The recognition of trimethylated lysine residues by specific "reader" proteins is a cornerstone of epigenetic regulation. nih.gov These interactions are crucial for recruiting protein complexes that modulate chromatin structure and gene transcription. nih.gov H-Lys(Me)₃-OH and peptides containing this moiety are instrumental in a variety of biophysical and biochemical assays designed to characterize these interactions with high precision.

Fluorescence Polarization (FP) Assays:

Fluorescence polarization is a powerful, solution-based technique used to monitor molecular interactions in real-time. moleculardevices.complos.orgcapes.gov.br The principle lies in the observation that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. plos.org However, when this labeled molecule binds to a much larger protein, its rate of rotation slows significantly, resulting in a higher degree of polarization of the emitted light. nih.gov

In the context of H-Lys(Me)₃-OH, synthetic peptides incorporating a trimethyllysine residue and a fluorescent tag are used as probes. pnas.org These labeled peptides, when incubated with a putative reader domain, will exhibit an increase in fluorescence polarization upon binding. This allows for the direct determination of binding affinity (dissociation constant, Kd). plos.orgpnas.org

Furthermore, H-Lys(Me)₃-OH chloride hydrochloride itself or unlabeled peptides containing the trimethyllysine modification can be used in competitive FP assays. plos.orgacs.org In this format, the unlabeled ligand competes with the fluorescently labeled trimethyllysine peptide for binding to the reader protein. The displacement of the labeled peptide by the unlabeled competitor leads to a decrease in fluorescence polarization, from which the inhibitory constant (Ki) or the binding affinity of the unlabeled molecule can be derived. acs.org This approach is particularly useful for screening compound libraries to identify inhibitors of these crucial protein-protein interactions. plos.org

Table 1: Application of Trimethyllysine Peptides in Fluorescence Polarization Assays

| Assay Type | Components | Principle | Measured Parameter | Reference |

|---|---|---|---|---|

| Direct Binding | Fluorescently labeled trimethyllysine peptide, Reader protein | Binding of the small, labeled peptide to the larger protein slows its rotation, increasing the polarization of emitted light. | Dissociation Constant (Kd) | plos.orgpnas.org |

| Competitive Binding | Fluorescently labeled trimethyllysine peptide, Reader protein, Unlabeled competitor (e.g., H-Lys(Me)₃-OH) | The unlabeled competitor displaces the labeled peptide from the reader protein, causing a decrease in fluorescence polarization. | Inhibition Constant (Ki) | plos.orgacs.org |

Isothermal Titration Calorimetry (ITC):

Isothermal titration calorimetry is a label-free technique that directly measures the heat changes associated with molecular interactions. acs.orgyoutube.com It provides a complete thermodynamic profile of a binding event in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). cam.ac.uknih.gov

In a typical ITC experiment to study reader domain interactions, a solution of the reader protein is placed in the sample cell, and a solution containing a peptide with a trimethyllysine residue (synthesized using a precursor like Fmoc-Lys(Me)₃-OH chloride sigmaaldrich.compeptide.com) is incrementally injected from a syringe. acs.orgnih.gov The heat released or absorbed during the binding event is measured with high sensitivity. nih.gov The resulting data are plotted as a binding isotherm, which can be fitted to various models to extract the thermodynamic parameters. cam.ac.uk

Table 2: Thermodynamic Parameters from ITC Analysis of Trimethyllysine Peptide-Reader Domain Interactions

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Binding Affinity (Kd) | The concentration of ligand at which half of the protein binding sites are occupied. | Quantifies the strength of the interaction. | acs.orgwur.nl |

| Stoichiometry (n) | The molar ratio of the interacting molecules in the complex. | Defines the number of binding sites. | cam.ac.uk |

| Enthalpy (ΔH) | The heat change upon binding. | Indicates the contribution of hydrogen bonding and van der Waals forces. | youtube.comcam.ac.uk |

| Entropy (ΔS) | The change in randomness or disorder upon binding. | Reflects changes in conformational freedom and solvent reorganization. | youtube.comcam.ac.uk |

Application in Cell-Free Biochemical Assays

Cell-free biochemical assays provide a controlled environment, devoid of the complexity of intact cells, to study specific enzymatic activities and biochemical pathways. nih.gov H-Lys(Me)₃-OH and peptides containing this modification serve as crucial substrates and probes in these in vitro systems.

Enzyme Activity and Inhibition Assays:

Synthetic peptides containing trimethyllysine are widely used as substrates to study the activity of enzymes that recognize or modify this PTM. For instance, the activity of lysine demethylases (KDMs) can be monitored by incubating the enzyme with a trimethylated peptide substrate and detecting the formation of the demethylated product, often through methods like MALDI-TOF mass spectrometry. acs.org

Similarly, these peptides are essential tools in assays for histone deacetylases (HDACs). A turn-on fluorescence assay has been developed where a synthetic receptor probe selectively binds to and labels a trimethyllysine-containing peptide. nih.govacs.org This system can be adapted to measure HDAC activity by using a substrate that, upon deacetylation, can be recognized and acted upon in a way that produces a fluorescent signal. nih.govacs.org H-Lys(Me)₃-OH or related small molecules can be tested as competitive inhibitors in these assay formats to screen for potential therapeutic agents. acs.orgnih.gov

Table 3: Use of Trimethyllysine Peptides in Cell-Free Enzyme Assays

| Enzyme Class | Assay Principle | Detection Method | Application | Reference |

|---|---|---|---|---|

| Lysine Demethylases (KDMs) | Enzyme-catalyzed removal of methyl groups from a trimethyllysine peptide substrate. | MALDI-TOF Mass Spectrometry | Substrate specificity studies, inhibitor screening. | acs.org |

| Histone Deacetylases (HDACs) | A multi-step reaction involving a trimethyllysine-containing peptide and a selective fluorescent probe. | Fluorescence Spectroscopy | Enzyme activity measurement, inhibitor screening and IC50 determination. | nih.govacs.org |

Cell-Free Protein Synthesis (CFPS):

Cell-free protein synthesis systems, which are essentially protein synthesis machinery in a test tube, offer a powerful platform for producing proteins with site-specifically incorporated non-canonical amino acids. nih.govyoutube.com While the direct incorporation of H-Lys(Me)₃-OH during translation is a complex challenge, advancements in CFPS, such as the PURE (Protein synthesis Using Reconstituted Elements) system, provide a highly controlled environment where the components of transcription and translation are purified and mixed. youtube.com This allows for greater flexibility in manipulating the genetic code and introducing modified amino acids. Systems have been developed that enable the efficient incorporation of multiple non-canonical amino acids into a single protein. nih.gov This technology opens the door to synthesizing proteins containing trimethyllysine at specific sites, which can then be used in a wide array of functional and structural studies within a cell-free context.

The ability to generate such precisely modified proteins is invaluable for dissecting the specific functional consequences of trimethylation at a particular residue, without the confounding variables present in cell-based expression systems. These cell-free synthesized proteins can then be directly used in the protein-protein and protein-DNA interaction assays described previously, providing a powerful and streamlined workflow for epigenetic research.